N-[2-(1H-indol-3-yl)ethyl]-3-phenyl-2-propen-1-amine hydrochloride
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Description
“N-[2-(1H-indol-3-yl)ethyl]-3-phenyl-2-propen-1-amine hydrochloride” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
Synthesis Analysis
The synthesis of this compound involves a reaction between tryptamine and naproxen . A convenient method for the preparation of amides, such as this compound, is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen, mediated by N, N’-dicyclohexylcarbodiimide (DCC) . DCC reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Future Directions
The future directions for this compound could involve further studies to explore its potential applications, given the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It would be of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Properties
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c1-2-7-16(8-3-1)9-6-13-20-14-12-17-15-21-19-11-5-4-10-18(17)19;/h1-11,15,20-21H,12-14H2;1H/b9-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZHDHVPDQROAE-MLBSPLJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCC2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCC2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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